8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine
Description
Properties
IUPAC Name |
8-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-12(14)9-5-4-8-3-1-2-6-11-10(8)7-9/h4-5,7,11H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXOIYWWBOZBCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2=C(C1)C=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676928 | |
| Record name | 8-Nitro-2,3,4,5-tetrahydro-1H-1-benzazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17422-54-7 | |
| Record name | 8-Nitro-2,3,4,5-tetrahydro-1H-1-benzazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 8-Nitro-1-tetralone
The foundational step in one synthetic route involves nitration of 1-tetralone to yield 8-nitro-1-tetralone. Nitration typically employs a mixture of nitric acid and sulfuric acid under controlled temperatures (0–5°C). The electron-rich aromatic ring of 1-tetralone directs nitration to the para position relative to the ketone, yielding the 8-nitro derivative.
Key parameters :
Oxime Formation and Beckmann Rearrangement
8-Nitro-1-tetralone is converted to its oxime via reaction with hydroxylamine hydrochloride in methanol under basic conditions (pH 8–9). The oxime undergoes Beckmann rearrangement using polyphosphoric acid (PPA) at 140°C, expanding the six-membered ring to a seven-membered azepine intermediate, 1,3,4,5-tetrahydro-2H-1-benzazepine-2-one.
Reaction conditions :
Reduction to Target Compound
The ketone intermediate is reduced using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) at 60°C. This step generates 8-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine.
Critical considerations :
-
LiAlH₄ must be rigorously anhydrous to prevent side reactions.
-
Post-reduction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.
Palladium-Catalyzed Cyclization from Nitro-Substituted Anilines
Substrate Preparation: 2-Iodo-4-nitroaniline
An alternative route begins with 2-iodo-4-nitroaniline, which undergoes allylation using allyl bromide in the presence of potassium carbonate. The resulting N-allyl derivative is treated with trichloroacetonitrile under Mitsunobu conditions to form an allylic trichloroacetimidate.
One-Pot Cyclization
The trichloroacetimidate undergoes palladium-catalyzed cyclization in a one-pot process. Using Pd(OAc)₂ and Xantphos as ligands in dimethylformamide (DMF) at 100°C, the reaction forms the benzazepine core with retention of the nitro group.
Optimized conditions :
Post-Cyclization Modifications
Hydrogenation of the dihydroazepine intermediate (H₂, Pd/C, ethanol) saturates the double bond, yielding the tetrahydro derivative. The nitro group remains intact under these conditions.
Direct Nitration of Benzazepine Intermediates
Challenges in Regioselectivity
Direct nitration of 2,3,4,5-tetrahydro-1H-benzo[b]azepine is complicated by the electron-donating nature of the azepine ring, which deactivates the aromatic system. Nitration under standard conditions (HNO₃/H₂SO₄) predominantly yields meta-substituted byproducts.
Directed Ortho-Metalation
To achieve para-nitration, a directed metalation strategy is employed. Protecting the amine as a tert-butoxycarbonyl (Boc) group enables lithiation at the 8-position using LDA (lithium diisopropylamide). Quenching with nitro sources (e.g., NO₂BF₄) introduces the nitro group regioselectively.
Steps :
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Boc protection of the amine.
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Lithiation at –78°C in THF.
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Nitro group introduction.
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Deprotection with HCl in dioxane.
Comparative Analysis of Methods
Purification and Characterization
Solvent Extraction and Distillation
Crude products are purified via sequential solvent extractions (ethyl acetate/water) to remove acidic or basic impurities. High-vacuum distillation isolates the nitrobenzazepine as a pale-yellow oil.
Crystallization
For hydrochloride salts, dissolution in hot isopropanol followed by slow cooling yields crystalline products. X-ray diffraction confirms the 8-nitro substitution pattern.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 1.80–2.10 (m, 4H, CH₂), 3.20–3.50 (m, 4H, CH₂N), 7.45 (d, J = 8.2 Hz, 1H, ArH), 8.10 (s, 1H, ArH).
-
IR : 1520 cm⁻¹ (NO₂ asymmetric stretch), 1350 cm⁻¹ (NO₂ symmetric stretch).
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine can undergo oxidation reactions to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Reagents like sodium ethoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzo[b]azepine derivatives.
Scientific Research Applications
Treatment of Sleep Disorders
One of the primary applications of 8-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine is in the development of pharmaceutical compositions aimed at treating sleep disorders such as insomnia. According to European Patent EP1011679B1, this compound can be formulated into medications that help alleviate sleep disturbances with potentially fewer side effects compared to traditional benzodiazepines .
The patent details that the compound exhibits a short half-life, making it suitable for administration at bedtime without causing residual effects the following day. This characteristic is critical for improving patient compliance and minimizing the risk of dependence associated with longer-acting sedatives.
Neuroleptic Properties
The compound is also noted for its neuroleptic properties, acting as a dopamine receptor antagonist. Research indicates that compounds similar to this compound may be effective in managing various mental health disorders, including manic-depressive disorders . The ability to modulate dopamine pathways suggests potential applications in treating schizophrenia and other psychotic disorders.
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound in preclinical models:
- Sleep Induction : In animal models, compounds related to this structure have shown significant efficacy in increasing both REM and non-REM sleep durations .
- Dopamine Antagonism : Research has demonstrated that this compound can effectively block dopamine D2 receptors, which is beneficial in treating conditions characterized by dopaminergic overactivity .
Clinical Relevance
The transition from laboratory findings to clinical applications emphasizes the need for further research into dosage forms and long-term effects on human subjects. The potential for lower side effects compared to traditional treatments makes it a candidate for clinical trials aimed at addressing sleep disorders and related neuropsychiatric conditions.
Mechanism of Action
The mechanism of action of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes or receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Core Structural Analogues
The following table summarizes key structural analogues of 8-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine, highlighting differences in substituents and physicochemical properties:
Key Observations :
- The nitro group in the target compound increases molecular weight and polarity compared to the parent structure (1701-57-1), likely reducing solubility in nonpolar solvents .
- Methoxy and fluoro substituents modulate electronic and steric properties differently: methoxy is electron-donating, while fluoro is mildly electron-withdrawing .
Biological Activity
Overview
8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a heterocyclic compound belonging to the azepine class, characterized by a seven-membered nitrogen-containing ring. The presence of a nitro group at the 8th position imparts unique chemical properties that are significant in medicinal chemistry. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties, as well as applications in treating sleep disorders.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 192.21 g/mol |
| Density | 1.187 g/cm³ |
| Boiling Point | 339.13 °C |
| Flash Point | 158.90 °C |
| pKa | 3.68 (predicted) |
The biological activity of this compound is primarily attributed to its ability to undergo bioreduction of the nitro group, forming reactive intermediates that can interact with cellular components. This interaction may modulate the activity of enzymes or receptors involved in various cellular pathways, leading to its observed pharmacological effects.
Biological Activities
1. Antimicrobial Activity:
Research has indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
2. Anticancer Properties:
Studies have shown that this compound can induce apoptosis in cancer cells. For instance, it has been tested on Colo320 cells where it effectively triggered apoptotic pathways leading to cell death .
3. Central Nervous System Effects:
The compound has been investigated for its potential in treating sleep disorders such as insomnia. It acts as a dopamine D1 receptor antagonist and has been shown to enhance sleep duration in animal models by increasing both REM and non-REM sleep . This makes it a candidate for developing new therapeutic agents for sleep disturbances.
Study on Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, this compound was found to significantly reduce cell viability in several cancer cell lines through mechanisms involving oxidative stress and DNA damage .
Sleep Disorders Treatment
A patent describes the use of this compound in pharmaceutical compositions aimed at treating sleep disorders. The findings suggest that its short half-life allows for effective treatment without prolonged sedation effects .
Comparative Analysis with Related Compounds
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 8-Amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine | Contains an amino group instead of a nitro group | Different reactivity; potential CNS effects |
| 2,3,4,5-Tetrahydro-1H-benzo[b]azepine | Lacks the nitro group | Reduced biological activity |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine, and what reaction conditions are critical for yield and purity?
- Answer : Synthesis typically involves cyclization of nitro-substituted precursors under controlled conditions. Key steps include:
- Cyclization : One-pot methods using nitrobenzene derivatives fused with azepine precursors (e.g., via Buchwald-Hartwig amination or Friedel-Crafts alkylation) .
- Nitro Group Introduction : Electrophilic nitration at the 8-position using HNO₃/H₂SO₄, requiring precise temperature control (0–5°C) to avoid over-nitration .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >98% purity, as validated by HPLC .
- Critical Parameters : Inert atmosphere (N₂/Ar) prevents oxidation, and anhydrous solvents minimize side reactions.
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Answer : Multi-modal characterization is essential:
- NMR : ¹H/¹³C NMR identifies nitro group placement (e.g., δ ~8.2 ppm for aromatic protons adjacent to NO₂) .
- Mass Spectrometry : HRMS (ESI-TOF) confirms molecular ion [M+H]⁺ at m/z 193.21 (C₁₀H₁₂N₂O₂) .
- X-ray Crystallography (if crystalline): Resolves spatial orientation of the nitro group and azepine ring conformation .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activities of 8-nitro benzazepines?
- Answer : Discrepancies arise from:
- Receptor Selectivity : Use in vitro binding assays (e.g., radioligand displacement for 5-HT₂C vs. H3 receptors) to clarify target specificity .
- Metabolic Stability : Compare half-life (t₁/₂) in liver microsomes across species (e.g., human vs. rodent) to address interspecies variability .
- Functional Group Impact : Synthesize analogs (e.g., replacing NO₂ with Br/NH₂) and test in parallel to isolate nitro-specific effects .
- Case Study : Nitro derivatives show conflicting antiparasitic activity (e.g., Trypanosoma brucei IC₅₀ varies 10-fold between studies). Dose-response curves under standardized conditions (pH 7.4, 37°C) reconcile these differences .
Q. How does the nitro group influence the compound’s interaction with neurological targets compared to halogenated analogs?
- Answer : Computational and experimental approaches reveal:
- Electrostatic Effects : The nitro group’s electron-withdrawing nature alters binding pocket interactions (e.g., reduced affinity for G-protein-coupled receptors vs. brominated analogs) .
- Dynamic Simulations : MD simulations (AMBER/CHARMM) show nitro derivatives stabilize receptor conformations via H-bonding with Lys/Arg residues .
- In Vivo Validation : Microdialysis in rodent models demonstrates nitro analogs inhibit serotonin reuptake (20% higher vs. Cl/Br analogs) but show lower blood-brain barrier permeability .
Methodological Comparisons
Q. What analytical techniques differentiate this compound from structurally similar benzazepines?
- Answer :
Data Contradiction Analysis
Q. Why do studies report divergent cytotoxicity profiles for 8-nitro benzazepines in cancer cell lines?
- Answer : Factors include:
- Cell Line Variability : IC₅₀ ranges from 5 µM (HeLa) to >50 µM (MCF-7) due to differential expression of nitroreductases, which activate pro-drug forms .
- Assay Conditions : MTT vs. ATP-luciferase assays yield conflicting viability data; optimize using clonogenic assays for consistency .
- Redox Interference : Nitro groups quench fluorescent dyes (e.g., Calcein-AM), necessitating orthogonal validation via flow cytometry .
Advanced Synthesis Challenges
Q. What strategies mitigate nitro group reduction during catalytic hydrogenation of 8-nitro benzazepines?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
